REACTION_CXSMILES
|
C([N:3]([CH2:6]C)[CH2:4][CH3:5])C.N1[CH2:12][CH2:11][CH2:10][CH2:9]1.CN(C([O:20]N1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CCN(C(C)C)C(C)C.[O:44]1[CH2:49][CH2:48][O:47][CH2:46]C1>CN(C=O)C.O>[CH3:6][NH:3][CH2:4][CH:5]([OH:20])[C:10]1[CH:11]=[CH:12][C:49]([OH:44])=[C:48]([O:47][CH3:46])[CH:9]=1 |f:2.3|
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Name
|
[1,1′-Bis(diphenylphosphino)ferrocene]dichloro palladium(II) dichloromethane
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 100° C. under CO atmosphere at 100 psi for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield I-145 (0.47 g, 72%)
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 40° C. for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the organics are extracted with DCM (2×5 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |